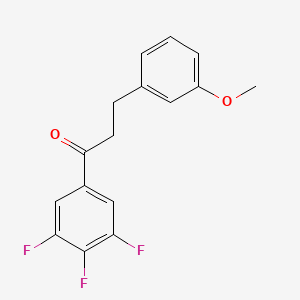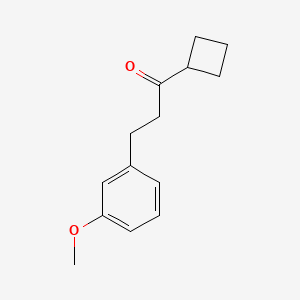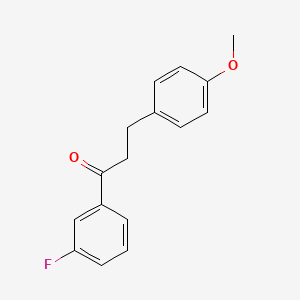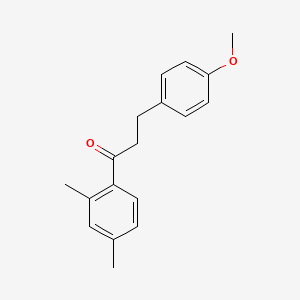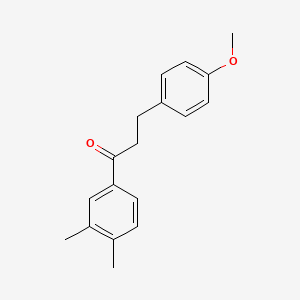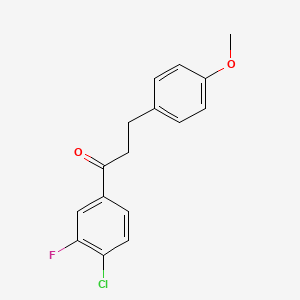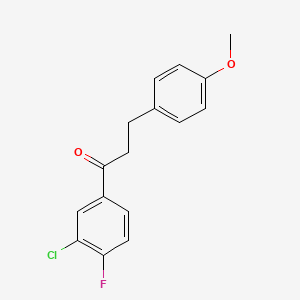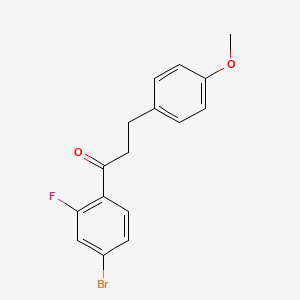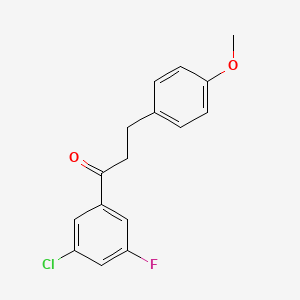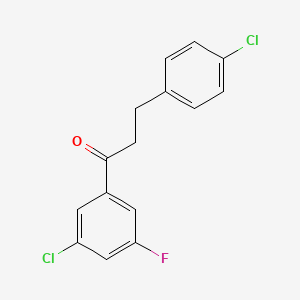
3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction. For example, 4-chlorobenzaldehyde can react with acetophenone in the presence of a base to form 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.
Halogenation: The intermediate compound is then subjected to halogenation using a suitable halogenating agent, such as chlorine or fluorine, to introduce the chloro and fluoro substituents at the desired positions on the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone in high purity.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: The starting materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and minimize by-products.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, crystallization, or extraction, followed by purification to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the effects of halogenated aromatic ketones on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-(4-chlorophenyl)-2-propenal: Similar in structure but lacks the fluoro substituent.
3-Chloro-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a fluoro group.
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: A piperidine derivative with similar halogen substituents.
Uniqueness
The uniqueness of 3’-Chloro-3-(4-chlorophenyl)-5’-fluoropropiophenone lies in the combination of chloro and fluoro substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMSFLQHLEOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644492 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-35-7 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
